molecular formula C14H18BN3O2 B2541648 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine CAS No. 2377609-64-6

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine

Cat. No. B2541648
CAS RN: 2377609-64-6
M. Wt: 271.13
InChI Key: CFGZCPQFPCEJNM-UHFFFAOYSA-N
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Description

The compound “5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine” is a chemical derivative that contains a pinacolborate group (tetramethyl dioxaboranyl, Bpin) . It is often used in the field of medicine and as a chemical intermediate .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate is synthesized through two substitution reactions .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like FTIR, 1H and 13C NMR spectroscopy, and MS . Crystallographic data of the title compound have been deposited with the Cambridge Crystallographic Data Centre .


Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane has a refractive index of 1.396, a boiling point of 42-43 °C/50 mmHg, and a density of 0.882 g/mL at 25 °C .

Scientific Research Applications

Organic Intermediate

“5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine” is an organic intermediate with borate and sulfonamide groups . It can be synthesized through nucleophilic and amidation reactions .

Synthesis of Novel Copolymers

This compound is employed in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units . These copolymers have unique optical and electrochemical properties .

Borylation of Alkylbenzenes

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a component of the compound, can be used for borylation at the benzylic C-H bond of alkylbenzenes . This reaction occurs in the presence of a palladium catalyst to form pinacol benzyl boronate .

Hydroboration of Alkynes and Alkenes

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can also be used for the hydroboration of alkyl or aryl alkynes and alkenes . This reaction occurs in the presence of transition metal catalysts .

Drug Synthesis

Boronic acid compounds, like the one , are usually used to protect diols in the organic synthesis of drugs . They are utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .

Enzyme Inhibitors or Specific Ligand Drugs

In drug application research, boric acid compounds are usually used as enzyme inhibitors or specific ligand drugs . They can be used to treat tumors and microbial infections, and can also be used in the creation of anticancer drugs .

Fluorescent Probes

Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .

Construction of Stimulus-Responsive Drug Carriers

Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers . These carriers can not only load anti-cancer drugs, but also deliver insulin and genes . The drug is loaded onto the carrier through covalent or non-covalent interactions, and the formation and rupture of the boronic ester bond in different environments is used to achieve controlled drug release .

Safety and Hazards

The safety and hazards associated with similar compounds have been documented. For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is classified as a combustible solid, and it does not have a flash point .

Future Directions

The compound and its derivatives have potential applications in various fields. For instance, they can be used in the synthesis of new materials for exciplex-OLEDs . They can also be used in the preparation of other chemical intermediates .

Mechanism of Action

As for the pharmacokinetics, the ADME properties (Absorption, Distribution, Metabolism, and Excretion) of a compound depend on its chemical structure and properties such as solubility, stability, and size. These properties can influence how the compound is absorbed in the body, how it is distributed to different tissues, how it is metabolized or broken down, and how it is excreted .

The action environment of a compound refers to the conditions under which the compound exerts its effects. This can include factors such as pH, temperature, presence of other molecules or ions, and the specific cellular or tissue environment .

properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)10-6-5-7-11-9(10)8-17-12(16)18-11/h5-8H,1-4H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGZCPQFPCEJNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=NC(=NC3=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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